
CXCR2 antagonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CXCR2 antagonist 5 is a compound that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the inflammatory response by mediating the migration of these cells to sites of inflammation. By blocking CXCR2, this compound can potentially reduce inflammation and has been investigated for its therapeutic potential in various inflammatory diseases and cancers .
Vorbereitungsmethoden
The synthesis of CXCR2 antagonist 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic routes typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of the compound.
Final Modifications: The final steps involve modifications such as deprotection or functional group transformations to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
CXCR2 antagonist 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: It is used to investigate the role of CXCR2 in cell signaling and migration, particularly in the context of inflammation and immune response.
Medicine: It has been explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and certain types of cancer
Industry: It may have applications in the development of new anti-inflammatory drugs and treatments for cancer
Wirkmechanismus
CXCR2 antagonist 5 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as interleukin-8 (IL-8). This inhibition prevents the activation of downstream signaling pathways that mediate the migration and activation of neutrophils. The key molecular targets and pathways involved include:
G Protein-Coupled Receptor (GPCR) Signaling: CXCR2 is a GPCR, and its inhibition disrupts the signaling cascade that leads to neutrophil migration.
Phospholipase C (PLC) Pathway: Inhibition of CXCR2 prevents the activation of PLC, which is involved in the production of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).
Phosphatidylinositol-3-Kinase (PI3K) Pathway: CXCR2 inhibition also affects the PI3K pathway, which plays a role in cell survival and migration .
Vergleich Mit ähnlichen Verbindungen
CXCR2 antagonist 5 can be compared with other similar compounds that also target CXCR2 or related receptors:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound is unique in its specific binding affinity and the particular pathways it affects, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C15H14F2N4O2S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2R)-2-[[6-[(2,3-difluorophenyl)methylsulfanyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1 |
InChI-Schlüssel |
ZLRWWDGGLOPBOT-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
Kanonische SMILES |
CC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


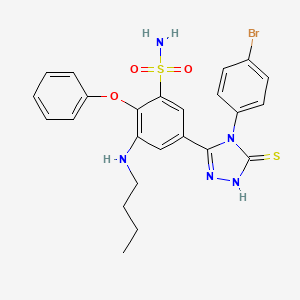


![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)

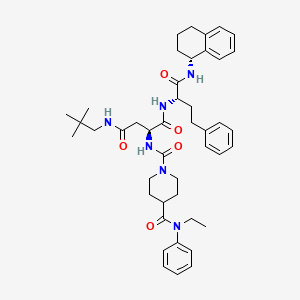
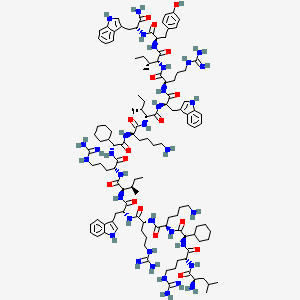
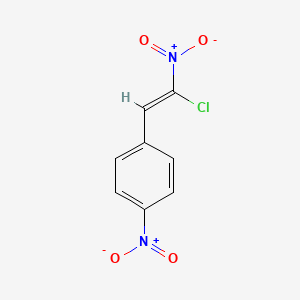

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
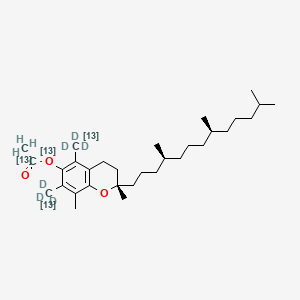
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
